3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
Overview
Description
The compound “3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives have been found to have potential anticancer and anti-inflammatory properties .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One such method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another synthesis method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antiulcer agents, showed significant cytoprotective properties in ethanol and HCl-induced ulcer models, although they lacked antisecretory activity. This suggests potential applications of related structures in developing cytoprotective drugs (Starrett et al., 1989).
NMR Spectroscopy Insights
Studies on the behavior of imidazo[1,2-a]pyridine derivatives in NMR spectroscopy revealed conformational changes of the cyclopentenone moiety, underlining the importance of such compounds in analytical chemistry for understanding molecular dynamics (Abe et al., 2010).
Development of Angiotensin II Receptor Antagonists
The synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine as a key intermediate for angiotensin II antagonists highlights the role of such structures in the development of cardiovascular drugs (Stucky et al., 1997).
Chemical Synthesis and Properties
Electrochemical Synthesis
The electrochemical tandem sp3(C–H) double amination for synthesizing 3-acyl-functionalized imidazo[1,5-a]pyridines underscores the innovative methodologies applicable to imidazo[4,5-b]pyridine derivatives, potentially leading to pharmaceutical applications (Wang et al., 2022).
Anticancer Agents Synthesis
The exploration of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, through the development of synthetic routes for these structures, indicates the therapeutic potential of related compounds (Temple et al., 1987).
properties
IUPAC Name |
3-(2-ethylimidazo[4,5-b]pyridin-3-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-10-14-9-5-3-7-13-11(9)15(10)8-4-6-12/h3,5,7H,2,4,6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECFHXHZBCJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCN)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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